Aminolevulinic acid phosphate

Thermal stability Formulation processing Heat sterilization

Aminolevulinic acid phosphate (5-ALA phosphate; CAS 868074-65-1) is the phosphoric acid addition salt of the endogenous non-proteinogenic amino acid 5-aminolevulinic acid (5-ALA), the universal first committed precursor in the biosynthesis of tetrapyrroles including heme, chlorophyll, and vitamin B12. It is supplied as a stable, water-soluble salt that is approved as an ingredient in dietary supplements in multiple countries, distinct from 5-ALA hydrochloride (CAS 5451-09-2), which is approved as an intraoperative photodiagnostic drug.

Molecular Formula C5H12NO7P
Molecular Weight 229.13 g/mol
CAS No. 868074-65-1
Cat. No. B1664888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminolevulinic acid phosphate
CAS868074-65-1
Synonyms5-Aminolevulinic acid phosphate, Aminolevulinic acid phosphate, delta-Aminolevulinic acid phosphate
Molecular FormulaC5H12NO7P
Molecular Weight229.13 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(=O)CN.OP(=O)(O)O
InChIInChI=1S/C5H9NO3.H3O4P/c6-3-4(7)1-2-5(8)9;1-5(2,3)4/h1-3,6H2,(H,8,9);(H3,1,2,3,4)
InChIKeyXWNWBYZHOAIHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aminolevulinic Acid Phosphate (CAS 868074-65-1): A Stable 5-ALA Salt for Nutraceutical and Pharmaceutical Procurement


Aminolevulinic acid phosphate (5-ALA phosphate; CAS 868074-65-1) is the phosphoric acid addition salt of the endogenous non-proteinogenic amino acid 5-aminolevulinic acid (5-ALA), the universal first committed precursor in the biosynthesis of tetrapyrroles including heme, chlorophyll, and vitamin B12 [1]. It is supplied as a stable, water-soluble salt that is approved as an ingredient in dietary supplements in multiple countries, distinct from 5-ALA hydrochloride (CAS 5451-09-2), which is approved as an intraoperative photodiagnostic drug [2]. The compound exists as a white to off-white crystalline powder with molecular formula C₅H₁₂NO₇P and molecular weight 229.13 g/mol, and is commonly co-formulated with sodium ferrous citrate (SFC) as an iron source for oral supplementation [3].

Why 5-ALA Hydrochloride and Free 5-ALA Cannot Substitute for Aminolevulinic Acid Phosphate in Dietary Supplement and Heat-Processed Formulations


Although 5-ALA free acid (CAS 106-60-5), 5-ALA hydrochloride (CAS 5451-09-2), and 5-ALA phosphate (CAS 868074-65-1) share an identical active pharmacophore, they are not functionally interchangeable in procurement. 5-ALA hydrochloride is used exclusively as an intraoperative photodiagnostic drug and carries a low pH (~2.2–2.8) that causes gastrointestinal irritation and limits oral supplement tolerability, whereas 5-ALA phosphate is explicitly characterized as a less irritating salt suitable for repeated oral administration in nutraceutical applications [1]. The free acid form is chemically unstable and unsuitable for long-term storage. Furthermore, 5-ALA phosphate demonstrates thermal stability up to 120 °C compared to the hydrochloride salt which decomposes above 80 °C, making the phosphate form uniquely compatible with heat-sterilization and hot-fill manufacturing processes [2]. These differences in irritation profile, thermal stability, and regulatory classification mean that substituting one salt form for another without reformulation and re-validation carries substantial risk of altered tolerability, stability failure, or regulatory non-compliance.

Quantitative Comparative Evidence: Aminolevulinic Acid Phosphate vs. 5-ALA Hydrochloride, Free Acid, and Ester Analogs


Thermal Stability: 5-ALA Phosphate vs. 5-ALA Hydrochloride — 40 °C Higher Decomposition Threshold Enables Heat Sterilization

5-ALA phosphate remains stable across a pH range of 4–9 and withstands temperatures up to 120 °C without decomposition. In contrast, 5-ALA hydrochloride decomposes above 80 °C [1]. The prior-art 5-ALA phosphate crystal has a melting point of only a little over 100 °C and fails to withstand standard heating sterilization at 121 °C, whereas the novel phosphate crystal described in patent EP2053039A4 achieves a high melting point and excellent thermal stability sufficient to survive 121 °C sterilization [2]. This ~40 °C differential in thermal tolerance is critical for formulations requiring terminal heat sterilization, hot-fill processing, or high-temperature agricultural spray applications.

Thermal stability Formulation processing Heat sterilization

Gastrointestinal Tolerability: 5-ALA Phosphate Is a Less Irritating Salt Than 5-ALA Hydrochloride for Oral Supplementation

5-ALA hydrochloride solutions exhibit a pH of 2.2–2.8 at 3% concentration, creating an acidic environment that raises tolerability concerns for repeated oral administration [1]. In the same peer-reviewed publication, 5-ALA phosphate is explicitly described as 'a less irritating salt than 5-ALA hydrochloride' and is accordingly used as a dietary supplement worldwide [1]. A safety trial administering 250 mg 5-ALA phosphate with 143.4 mg SFC (15 mg Fe) orally for 28 days in 22 healthy adults observed no test compound-related adverse events, confirming the tolerability advantage [1]. The Japanese patent JP2006182753 also states the objective of obtaining a 5-ALA salt with 'low irritation,' explicitly positioning the phosphate as the solution to the hydrochloride's irritation drawback [2].

Gastrointestinal irritation Oral tolerability Dietary supplements

Oral Acute Toxicity: 5-ALA Phosphate LD₅₀ of 2.3 g/kg vs. 5-ALA Hydrochloride LD₅₀ of 1.8 g/kg in Rodents

In rodent oral acute toxicity testing, 5-ALA phosphate demonstrates an LD₅₀ of 2.3 g/kg, compared to 1.8 g/kg for 5-ALA hydrochloride [1]. This represents an approximately 28% higher safety margin for the phosphate salt in terms of single-dose oral toxicity. The lower toxicity is attributed to the phosphate counterion providing a more neutral formulation that reduces acute gastrointestinal and systemic insult relative to the strongly acidic hydrochloride form. This quantitative toxicity advantage is consistent with the phosphate salt's designation as suitable for oral dietary supplement use across multiple regulatory jurisdictions.

Acute oral toxicity LD50 Safety margin

Clinically Documented Repeat-Dose Oral Safety: 250 mg/Day 5-ALA Phosphate for 28 Days With Zero Compound-Related Adverse Events

An open-label clinical trial evaluated the safety of 5-ALA phosphate (250 mg/day) co-administered with sodium ferrous citrate (143.4 mg SFC, 15 mg Fe) for 28 days in 22 healthy adults aged 21–59 years. The study found no test compound-related adverse events and all observed changes were mild-to-moderate and transient [1]. In a separate study, 5-ALA phosphate/SFC at doses up to 200 mg/day for 12 weeks in type 2 diabetic patients was also found safe with no severe adverse events [2]. A third randomized trial (ALADDIN study) administered 5-ALA phosphate/SFC up to 150 mg/day for 12 weeks in sarcopenic patients and confirmed safe administration [3]. These clinical data sets, cumulatively covering weeks to months of daily oral exposure across multiple populations, provide repeat-dose safety evidence specific to the phosphate salt that is not available for the hydrochloride form at comparable oral dose regimens.

Repeat-dose toxicity Human clinical safety Oral supplementation

Novel Crystal Form: Enhanced Moisture Absorption Resistance and Thermal Stability vs. Prior-Art 5-ALA Phosphate Crystals

Patent EP2053039A4 (also published as US 2010/0004477) describes a novel crystal of 5-aminolevulinic acid phosphate with characteristic powder X-ray diffraction peaks at 2θ of 7.9°±0.2°, 15.8°±0.2°, 18.9°±0.2°, 20.7°±0.2°, 21.1°±0.2°, 21.4°±0.2°, 22.9°±0.2°, 33.1°±0.2°, and 34.8°±0.2° [1]. This novel crystal form overcomes the limitations of prior-art 5-ALA phosphate crystals, which suffered from a melting point of only a little over 100 °C and susceptibility to moisture absorption that leads to degradation and dimerization into 2,5-pyrazinedipropionic acid (PDPA) upon heating [1]. The novel crystal demonstrates high thermal stability, a high melting point, and excellent moisture absorption resistance, enabling long-term storage without degradation and compatibility with standard heating sterilization at 121 °C [1]. The prior-art non-crystalline or lower-melting phosphate material absorbs atmospheric moisture during storage, causing quality deterioration; the novel crystal form directly addresses this procurement-critical stability gap.

Crystallinity Moisture resistance Long-term storage stability

High-Value Application Scenarios for Aminolevulinic Acid Phosphate Based on Quantitative Differentiation Evidence


Oral Dietary Supplement Formulations Requiring Repeat-Dose Safety and Tolerability

5-ALA phosphate is the evidence-backed salt of choice for oral dietary supplements targeting mitochondrial support, energy metabolism, and sarcopenia prevention. The phosphate form's lower gastrointestinal irritation compared to hydrochloride (pH ~2.2–2.8 for 3% HCl solution vs. near-neutral phosphate) enables daily consumer compliance [1]. Clinical datasets confirm safety at 150–250 mg/day for 12 weeks to 28 days across healthy, diabetic, and sarcopenic populations with zero severe adverse events [2]. The 28% higher oral LD₅₀ (2.3 vs. 1.8 g/kg) further supports its superior safety margin for consumer products [3]. Formulators should co-administer with sodium ferrous citrate (SFC) to provide the iron cofactor required for heme biosynthesis.

Heat-Sterilized Pharmaceutical and Agricultural Formulations

The novel crystal form of 5-ALA phosphate described in patent EP2053039A4 withstands standard 121 °C heating sterilization without degradation or significant PDPA impurity formation, unlike prior-art phosphate crystals (melting point ~100 °C) and 5-ALA hydrochloride (decomposes above 80 °C) [1]. This 40 °C+ thermal processing window makes the novel phosphate crystal uniquely suitable for terminal-sterilized injectables, sterile ophthalmic preparations, and high-temperature agricultural spray formulations. Procurement specifications should explicitly require the novel crystal form characterized by PXRD peaks at 2θ of 7.9°, 15.8°, 18.9°, 20.7°, 21.1°, 21.4°, 22.9°, 33.1°, and 34.8° (±0.2°) to ensure sterilization-compatible material [1].

Long-Shelf-Life Nutraceutical and Cosmetic Products in High-Humidity Markets

The novel crystal form's excellent moisture absorption resistance directly addresses the degradation risk posed by humid storage conditions prevalent in Southeast Asian, Middle Eastern, and tropical markets where 5-ALA phosphate/SFC supplements are commercially distributed [1]. Prior-art phosphate material absorbs atmospheric moisture leading to degradation, whereas the novel crystal maintains chemical integrity over extended storage [1]. For procurement in high-humidity regions, specifying the novel moisture-resistant crystal form reduces batch rejection rates, extends product shelf life, and minimizes impurity (PDPA) formation that could compromise product quality and regulatory compliance.

Clinical Research Investigating Oral 5-ALA for Metabolic and Age-Related Indications

Investigators designing clinical trials for type 2 diabetes (200 mg/day × 12 weeks), sarcopenia (150 mg/day × 12 weeks), or COVID-19 supportive therapy (up to 250 mg × 3/day) should procure 5-ALA phosphate rather than hydrochloride because the phosphate form has established safety datasets in these exact populations and dosing regimens [2]. The hydrochloride salt lacks equivalent repeat-dose oral safety data and its acidity (pH 2.2–2.8) introduces a tolerability confound that may compromise blinding and increase dropout rates. The phosphate form co-administered with SFC is the standard intervention used in published clinical protocols, ensuring comparability with existing literature and facilitating regulatory submissions.

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